molecular formula C10H18O4 B12597640 (2S,6S)-2,6-Dimethyloctanedioic acid CAS No. 891195-45-2

(2S,6S)-2,6-Dimethyloctanedioic acid

Cat. No.: B12597640
CAS No.: 891195-45-2
M. Wt: 202.25 g/mol
InChI Key: YXTSFTNUPXGYDZ-YUMQZZPRSA-N
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Description

(2S,6S)-2,6-Dimethyloctanedioic acid is an organic compound with the molecular formula C10H18O4. This compound is characterized by its two methyl groups attached to the second and sixth carbon atoms of an octanedioic acid backbone. It is a chiral molecule, meaning it has two enantiomers, and the (2S,6S) configuration specifies the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-Dimethyloctanedioic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the use of [Rh(I)(COD)-(S,S)-Et-DuPHOS)] + OTf- as a catalyst can produce the optically active, protected amino acid derivatives in high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the desired enantiomer is produced efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-Dimethyloctanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S,6S)-2,6-Dimethyloctanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: This compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which (2S,6S)-2,6-Dimethyloctanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,6S)-2,6-Dimethyloctanedioic acid is unique due to its specific chiral configuration and the presence of methyl groups at the second and sixth positions. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

891195-45-2

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(2S,6S)-2,6-dimethyloctanedioic acid

InChI

InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-,8-/m0/s1

InChI Key

YXTSFTNUPXGYDZ-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](CCC[C@H](C)C(=O)O)CC(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)CC(=O)O

Origin of Product

United States

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